molecular formula C18H27N3O B1672269 Isopentaquine CAS No. 529-73-7

Isopentaquine

Cat. No.: B1672269
CAS No.: 529-73-7
M. Wt: 301.4 g/mol
InChI Key: FXVNYPZBTGPKQO-UHFFFAOYSA-N
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Description

Isopentaquine is a synthetic compound belonging to the class of 8-aminoquinolines. It was initially developed as an antimalarial agent during the mid-20th century. This compound, along with its analogs such as primaquine and pamaquine, has been studied extensively for its potential to treat and prevent malaria, particularly caused by Plasmodium vivax and Plasmodium ovale .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopentaquine typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitroquinoline is subsequently reduced using tin powder in the presence of hydrochloric acid to yield the corresponding amine . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Isopentaquine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group in its precursor can be reduced to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Tin powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 8-aminoquinoline.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Isopentaquine has been extensively studied for its antimalarial properties. It has shown efficacy against the liver stages of Plasmodium species, making it a valuable tool in malaria prophylaxis and treatment . Additionally, it has been investigated for its potential neurotoxic effects, providing insights into the safety and side effects of 8-aminoquinoline compounds .

In chemistry, this compound serves as a precursor for the synthesis of various quinoline derivatives, which are important in medicinal chemistry for developing new therapeutic agents. Its derivatives have also been explored for their antimicrobial and anticancer activities .

Mechanism of Action

Isopentaquine exerts its antimalarial effects by interfering with the mitochondrial electron transport chain of the Plasmodium parasites. It specifically targets the cytochrome bc1 complex, disrupting the parasite’s energy production and leading to its death . This mechanism is similar to other 8-aminoquinolines, such as primaquine and tafenoquine .

Comparison with Similar Compounds

Properties

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-13(2)19-9-5-7-14(3)21-17-12-16(22-4)11-15-8-6-10-20-18(15)17/h6,8,10-14,19,21H,5,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNYPZBTGPKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-73-7
Record name Isopentaquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentaquine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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